Cas no 322-58-7 (Benzene, 1-(methylthio)-2-(trifluoromethyl)-)

Benzene, 1-(methylthio)-2-(trifluoromethyl)- structure
322-58-7 structure
Product Name:Benzene, 1-(methylthio)-2-(trifluoromethyl)-
CAS No:322-58-7
MF:C8H7F3S
MW:192.201391458511
CID:1450952
PubChem ID:2760783
Update Time:2025-04-23

Benzene, 1-(methylthio)-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(methylthio)-2-(trifluoromethyl)-
    • 1-methylsulfanyl-2-(trifluoromethyl)benzene
    • 2-TRIFLUOROMETHYLTHIOANISOLE
    • DTXSID60375347
    • 322-58-7
    • MFCD01882714
    • AKOS006277705
    • 2-(Trifluoromethyl)thiophenol, S-methyl-
    • AS-84230
    • CS-0102147
    • D76277
    • 1-methylsulfanyl-2-trifluoromethyl-benzene
    • SCHEMBL514678
    • Methyl(2-(trifluoromethyl)phenyl)sulfane
    • 1-(METHYLSULFANYL)-2-(TRIFLUOROMETHYL)BENZENE
    • MDL: MFCD01882714
    • Inchi: 1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
    • InChI Key: DZBNBTCLFBOHJR-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 192.02211
  • Monoisotopic Mass: 192.02205588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 0

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Benzene, 1-(methylthio)-2-(trifluoromethyl)- Related Literature

Additional information on Benzene, 1-(methylthio)-2-(trifluoromethyl)-

Introduction to Benzene, 1-(methylthio)-2-(trifluoromethyl)- (CAS No. 322-58-7)

Benzene, 1-(methylthio)-2-(trifluoromethyl)-, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 322-58-7, has garnered considerable attention due to its unique structural and functional properties. The presence of both a methylthio group and a trifluoromethyl group makes it a versatile intermediate in the synthesis of various bioactive molecules.

The structural configuration of Benzene, 1-(methylthio)-2-(trifluoromethyl)-, imparts distinct chemical characteristics that make it valuable in medicinal chemistry. The methylthio moiety contributes to the compound's reactivity and can participate in various chemical transformations, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design. These features have positioned this compound as a key building block in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced biological activity and improved pharmacokinetic profiles. Benzene derivatives with fluorine substituents have shown promise in treating a wide range of diseases, including cancer and infectious disorders. The specific combination of methylthio and trifluoromethyl groups in Benzene, 1-(methylthio)-2-(trifluoromethyl)-, makes it an attractive candidate for further exploration in this field.

One of the most compelling aspects of Benzene, 1-(methylthio)-2-(trifluoromethyl)-, is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates. For instance, studies have demonstrated its utility in creating inhibitors targeting specific enzymatic pathways involved in disease progression. The ability to modify the benzene core while maintaining the integrity of both functional groups allows for fine-tuning of biological activity.

The pharmaceutical industry has been particularly interested in compounds that exhibit dual functionality, such as those containing both sulfur and fluorine atoms. Benzene, 1-(methylthio)-2-(trifluoromethyl)-, fits this criterion perfectly and has been explored in several preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent and as a component in antiviral formulations. The compound's unique properties have also sparked interest in its application as a ligand in medicinal chemistry.

The synthesis of Benzene, 1-(methylthio)-2-(trifluoromethyl)-, involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as cross-coupling reactions and metal-catalyzed transformations have been particularly useful in constructing the desired framework. The development of efficient synthetic routes has enabled researchers to produce sufficient quantities for both laboratory-scale investigations and potential industrial applications.

In conclusion, Benzene, 1-(methylthio)-2-(trifluoromethyl)- (CAS No. 322-58-7), represents a fascinating compound with significant implications for pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of innovative therapeutic strategies.

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